molecular formula C25H20O4 B1601027 4,4',4'',4'''-Methanetetrayltetraphenol CAS No. 53184-78-4

4,4',4'',4'''-Methanetetrayltetraphenol

Cat. No.: B1601027
CAS No.: 53184-78-4
M. Wt: 384.4 g/mol
InChI Key: BOCLKUCIZOXUEY-UHFFFAOYSA-N
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Description

4,4’,4’‘,4’‘’-Methanetetrayltetraphenol, also known as tetrakis(4-hydroxyphenyl)methane, is an organic compound with the molecular formula C25H20O4. It is a phenolic compound characterized by four hydroxyphenyl groups attached to a central methane carbon atom. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications .

Scientific Research Applications

4,4’,4’‘,4’‘’-Methanetetrayltetraphenol has a wide range of applications in scientific research:

Safety and Hazards

According to the Safety Data Sheet, “4,4’,4’‘,4’‘’-Methanetetrayltetraphenol” may cause skin and eye irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-Methanetetrayltetraphenol typically involves the reaction of phenol with formaldehyde under acidic or basic conditions. One common method is the condensation reaction between phenol and formaldehyde in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction proceeds through the formation of intermediate hydroxymethylphenols, which further react to form the final product .

Industrial Production Methods

In industrial settings, the production of 4,4’,4’‘,4’‘’-Methanetetrayltetraphenol can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-Methanetetrayltetraphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-Methanetetrayltetraphenol involves its interaction with various molecular targets. The phenolic groups can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s reactivity and biological activity. The pathways involved include oxidative stress modulation and enzyme inhibition, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Tetrakis(4-hydroxyphenyl)methane
  • 1,2-Bis(4-hydroxyphenyl)-1,2-diphenylethylene
  • 4,4’-Methanetetrayltetraphenol

Uniqueness

4,4’,4’‘,4’‘’-Methanetetrayltetraphenol stands out due to its unique tetrahedral structure with four phenolic groups. This configuration imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

4-[tris(4-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O4/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20/h1-16,26-29H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCLKUCIZOXUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514327
Record name 4,4',4'',4'''-Methanetetrayltetraphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53184-78-4
Record name 4,4',4'',4'''-Methanetetrayltetraphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4',4'',4'''-Methanetetrayltetraphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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